3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
Chemical Structure and Properties The compound 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353995-49-9) is a piperidine derivative featuring a benzyl ester group at the 1-position and a substituted amine at the 3-position. The substituent comprises a cyclopropyl ring linked via an ethylenediamine chain. Its molecular weight is 317.43 g/mol, and it exists as an enantiomeric pair (R- and S-forms), with the S-enantiomer listed under CAS: 1354000-59-1 .
The compound’s structural analogs often exhibit poor molecular ion intensity in mass spectrometry (0.5–8.0%), suggesting challenges in ionization .
Properties
IUPAC Name |
benzyl 3-[2-aminoethyl(cyclopropyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c19-10-12-21(16-8-9-16)17-7-4-11-20(13-17)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOFPMBIXLIWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the amino-ethyl side chain. Common reagents used in these reactions include cyclopropylamine, piperidine derivatives, and benzyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders or as an anti-cancer agent
Mechanism of Action
The mechanism of action of 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their differentiating features:
Physicochemical Properties
- Lipophilicity : The cyclopropyl group in the target compound enhances rigidity and lipophilicity compared to analogs with carboxymethyl (e.g., CAS 1354009-23-6) or hydroxyl groups (e.g., CAS 203503-30-4) .
- Solubility : Carboxymethyl-substituted derivatives (e.g., CAS 1354009-23-6) exhibit improved aqueous solubility due to ionizable carboxyl groups, whereas the target compound’s cyclopropyl-ethylamine group may limit solubility .
- Stability : Benzyl esters (e.g., target compound) are prone to hydrolysis under acidic/basic conditions, unlike tert-butyl esters (e.g., CAS 1353952-64-3), which offer enhanced stability .
Commercial Availability
- The target compound and its enantiomers (CAS 1353995-49-9, 1354000-59-1) are listed as discontinued by CymitQuimica, while carboxymethyl analogs (e.g., CAS 1354009-23-6) remain available through suppliers like HANGZHOU JHECHEM .
Biological Activity
3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a synthetic compound with significant potential in pharmacological research due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, including interaction with biological targets, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₄N₂O₃
- Molecular Weight : 292.37 g/mol
The compound features a piperidine ring substituted with a cyclopropyl group and an aminoethyl chain, which contributes to its biological activity. The benzyl ester moiety enhances solubility and bioavailability, making it suitable for various research applications.
Interaction Studies
Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission. Techniques such as radiolabeled ligand binding assays and computational docking studies are essential for understanding its binding affinity and mechanism of action.
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications to the compound can significantly influence its biological activity. For instance, the introduction of different substituents can enhance receptor binding potency. A comparison of structurally similar compounds reveals variations in their pharmacological profiles:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | C₁₈H₂₆N₂O₃ | Hydroxyethyl group substitution |
| (S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester | C₁₈H₂₉N₃O₂ | Isopropyl group affecting receptor interactions |
| 4-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester | C₁₈H₂₆N₂O₃ | Substituted at the fourth position |
These compounds illustrate how variations in side chains can influence pharmacological activities and applications in research.
Case Studies
- Neurotransmitter Modulation : In vitro studies have shown that compounds similar to 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
- Antimicrobial Activity : Some piperidine derivatives have been tested for antibacterial and antifungal properties. For example, compounds with similar structures exhibited significant activity against Gram-positive bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Chemokine Receptor Antagonism : Research has identified that certain piperidine derivatives act as selective antagonists for chemokine receptors, which are crucial in inflammatory responses. This suggests potential applications in treating conditions such as asthma or allergies .
Q & A
Q. What are the established synthetic pathways for synthesizing 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, and what key steps ensure stereochemical fidelity?
The synthesis typically involves a multi-step sequence:
- Step 1: Preparation of a protected piperidine scaffold (e.g., benzyl ester protection of the piperidine nitrogen) .
- Step 2: Introduction of the cyclopropyl-amino moiety via nucleophilic substitution or reductive amination, ensuring regioselectivity using chiral auxiliaries or enantioselective catalysts .
- Step 3: Coupling of the 2-amino-ethyl group through acylation or carbamate formation, with careful pH and temperature control to prevent racemization .
- Step 4: Final deprotection (e.g., hydrogenolysis for benzyl ester removal) and purification via HPLC or column chromatography .
Critical Considerations: Use of anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., HATU for amide coupling) improves yield and stereopurity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies proton environments (e.g., cyclopropyl CH2 at δ 0.5–1.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- 13C NMR confirms carbonyl (C=O at ~170 ppm) and carbamate/ester functionalities .
- Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns (e.g., loss of benzyl ester group) .
- Infrared Spectroscopy (IR): Detects N-H stretches (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Drug Design: Serves as a scaffold for protease inhibitors or GPCR modulators due to its piperidine core and amino-ethyl substituents, which mimic natural ligands .
- Enzyme Studies: Used in kinetic assays to probe carboxylesterase or acetyltransferase activity via its labile ester and amide bonds .
Advanced Questions
Q. How can researchers optimize reaction yields during the acylation of the piperidine nitrogen?
- Catalyst Selection: Use coupling agents like EDCI/HOBt for amide bond formation, reducing side reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while low temperatures (0–5°C) minimize decomposition .
- Real-Time Monitoring: Track reaction progress via TLC or in-situ FTIR to terminate at peak conversion .
Q. What strategies resolve contradictions in biological activity data across assay systems (e.g., cell-based vs. enzymatic assays)?
- Orthogonal Assays: Validate binding affinity using surface plasmon resonance (SPR) alongside enzymatic inhibition assays to confirm target engagement .
- Buffer Conditions: Adjust ionic strength/pH to match physiological environments; e.g., ammonium acetate buffer (pH 6.5) for stability .
- Purity Analysis: Ensure >95% purity via HPLC to exclude confounding impurities .
Q. How does the cyclopropyl group influence the compound’s conformational stability and bioactivity?
Q. What are the stability challenges under varying storage conditions, and how can they be mitigated?
- Degradation Pathways: Hydrolysis of the benzyl ester in humid environments or thermal decomposition above 40°C .
- Stabilization Methods: Lyophilization for long-term storage, use of desiccants, and storage under inert gas (N2/Ar) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking: Simulate binding poses with targets (e.g., proteases) using software like AutoDock or Schrödinger .
- MD Simulations: Assess conformational dynamics in aqueous environments (e.g., GROMACS) to identify stable binding modes .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to address discrepancies in synthetic yields reported across literature?
Q. What analytical techniques differentiate between enantiomers or diastereomers of this compound?
- Chiral HPLC: Use columns like Chiralpak AD-H to resolve stereoisomers based on retention times .
- Optical Rotation: Compare [α]D values against reference standards .
Methodological Tables
| Stability Parameters | Recommended Protocols |
|---|---|
| Thermal degradation | Store at -20°C under N2 |
| Hydrolytic susceptibility | Use anhydrous solvents in assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
